

Spectroscopic Profile of 5-Bromoisophthalaldehyde: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **5-Bromoisophthalaldehyde**

Cat. No.: **B057381**

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Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for **5-Bromoisophthalaldehyde** (CAS No. 120173-41-3), a valuable building block in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. Beyond a mere presentation of data, this guide offers insights into the experimental rationale and interpretive logic that underpin the structural elucidation of **5-Bromoisophthalaldehyde**. The protocols and data interpretations are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction: The Structural Context of 5-Bromoisophthalaldehyde

5-Bromoisophthalaldehyde, also known as 5-bromo-1,3-benzenedicarboxaldehyde, possesses a unique molecular architecture that dictates its spectroscopic behavior. The presence of two electron-withdrawing aldehyde groups on a brominated aromatic ring creates a distinct electronic environment, which is reflected in its NMR, IR, and MS spectra. Understanding these features is paramount for reaction monitoring, quality control, and the rational design of synthetic pathways involving this intermediate.

This guide will systematically explore the following spectroscopic data, providing both the expected values and the scientific reasoning for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **5-Bromoisophthalaldehyde**, both ¹H and ¹³C NMR provide unambiguous information about its molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR data acquisition ensures reproducibility and accuracy.

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromoisophthalaldehyde** in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ can be used for less soluble samples.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
 - Employ a standard pulse sequence (e.g., zg30).
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
- ¹³C NMR Acquisition:
 - Set the spectral width to encompass all expected carbon signals (typically 0-200 ppm).

- Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ^{13}C isotope.

^1H NMR Spectral Data & Interpretation

The ^1H NMR spectrum of **5-Bromoisophthalaldehyde** is characterized by distinct signals for the aldehydic and aromatic protons.

Table 1: Predicted ^1H NMR Data for **5-Bromoisophthalaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.1	s	1H	Aldehydic proton (CHO)
~8.4	d	2H	Aromatic protons (H-4, H-6)
~8.2	t	1H	Aromatic proton (H-2)

Causality Behind the Chemical Shifts:

- Aldehydic Proton (~10.1 ppm): The proton of an aldehyde group is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the anisotropic effect of the C=O bond. This results in a characteristic downfield chemical shift.
- Aromatic Protons (H-4, H-6 at ~8.4 ppm and H-2 at ~8.2 ppm): The aromatic protons are also in a downfield region due to the ring current effect. The two aldehyde groups and the bromine atom are electron-withdrawing, which further deshields the aromatic protons. The protons at the 4 and 6 positions are chemically equivalent and appear as a doublet due to coupling with the proton at the 2 position. The proton at the 2 position appears as a triplet due to coupling with the two equivalent protons at the 4 and 6 positions.

^{13}C NMR Spectral Data & Interpretation

The proton-decoupled ^{13}C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Table 2: Predicted ^{13}C NMR Data for **5-Bromoisophthalaldehyde**

Chemical Shift (δ , ppm)	Assignment
~190	Aldehydic Carbon (C=O)
~138	Aromatic Carbon (C-1, C-3)
~137	Aromatic Carbon (C-4, C-6)
~130	Aromatic Carbon (C-2)
~124	Aromatic Carbon (C-5)

Expert Insights on ^{13}C Assignments:

- Aldehydic Carbon (~190 ppm): The carbonyl carbon of the aldehyde is significantly deshielded and appears at a very downfield chemical shift.
- Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the aldehyde groups (C-1 and C-3) are expected to be downfield. The carbon attached to the bromine atom (C-5) will also have a distinct chemical shift, typically in the range shown. The remaining aromatic carbons (C-2, C-4, and C-6) will have chemical shifts in the aromatic region, with their exact positions influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Protocol:

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:**
 - Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Data & Interpretation

The IR spectrum of **5-Bromoisophthalaldehyde** will be dominated by absorptions from the aldehyde and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for **5-Bromoisophthalaldehyde**

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2850, ~2750	Medium, Weak	Aldehydic C-H stretch (Fermi doublet)
~1700	Strong	Aldehydic C=O stretch
~1600, ~1475	Medium	Aromatic C=C ring stretch
~1200	Medium	C-H in-plane bending
~850	Strong	C-H out-of-plane bending
Below 800	Medium	C-Br stretch

Authoritative Grounding in IR Interpretation:

- Aldehydic C-H Stretch: The presence of two bands in the $2850\text{-}2700\text{ cm}^{-1}$ region, often referred to as a Fermi doublet, is highly diagnostic for an aldehyde.
- Aldehydic C=O Stretch: The strong absorption around 1700 cm^{-1} is a classic indicator of a carbonyl group. For an aromatic aldehyde, this band is typically found at a slightly lower wavenumber compared to an aliphatic aldehyde due to conjugation with the aromatic ring.
- Aromatic Vibrations: The absorptions in the $1600\text{-}1475\text{ cm}^{-1}$ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring. The strong out-of-plane bending vibration around 850 cm^{-1} can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural confirmation.

Experimental Protocol: MS Data Acquisition

Protocol:

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization Method: Electron Ionization (EI) is a common technique for small, volatile molecules and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is often used for less volatile or more polar compounds and typically shows a prominent molecular ion peak.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
- Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

MS Spectral Data & Interpretation

The mass spectrum of **5-Bromoisophthalaldehyde** will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom.

Table 4: Predicted Mass Spectrometry Data for **5-Bromoisophthalaldehyde**

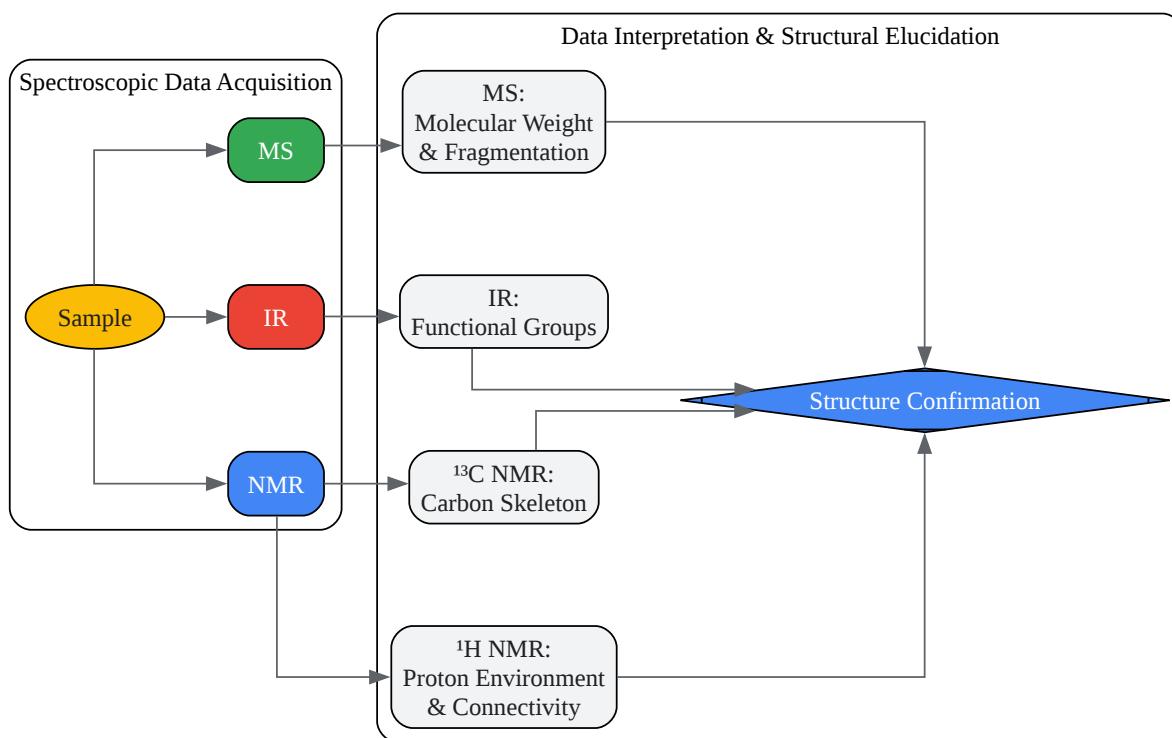
m/z	Interpretation
212/214	Molecular ion ($[M]^+$ and $[M+2]^+$)
183/185	Loss of a formyl radical (-CHO)
155/157	Loss of two formyl radicals
104	Loss of Br and one CHO
76	Benzene ring fragment

Trustworthiness in Fragmentation Analysis:

- Isotopic Pattern of Bromine: Bromine has two major isotopes, ^{79}Br and ^{81}Br , in approximately a 1:1 ratio. This results in a characteristic pair of peaks for any fragment containing a bromine atom, separated by 2 m/z units and with nearly equal intensity. The molecular ion will appear as two peaks at m/z 212 and 214.
- Fragmentation Pathway: The most likely fragmentation pathways involve the loss of the formyl radicals (-CHO) from the molecular ion. Subsequent fragmentation can involve the loss of the bromine atom and further breakdown of the aromatic ring.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the synergistic interpretation of all available spectroscopic data.

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Caption: Integrated workflow for the spectroscopic analysis of **5-Bromoisophthalaldehyde**.

Conclusion

The spectroscopic characterization of **5-Bromoisophthalaldehyde** is a critical step in its application in research and development. This technical guide has provided a detailed overview of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy. By understanding the rationale behind the spectral features, researchers can confidently identify and assess the purity of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

Due to the absence of a single, comprehensive literature source providing all experimental spectra for **5-Bromoisophthalaldehyde**, this section provides references to general spectroscopic principles and databases that are authoritative in the field of chemical analysis.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [\[Link\]](#)
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [\[Link\]](#)
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [\[Link\]](#)
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